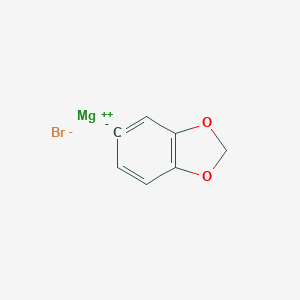
3,4-(Methylenedioxy)phenylmagnesium bromide
Übersicht
Beschreibung
3,4-(Methylenedioxy)phenylmagnesium bromide is used as an organic chemical synthesis intermediate . It is a reagent used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .
Synthesis Analysis
This compound can be used as a reagent in the total synthesis of (+)-paulownin from the starting material ®- (+)-3-hydroxybutanolide . It is also used in the total synthesis of (+)-vittatine, and (+)-magnostellin C .
Molecular Structure Analysis
The molecular formula of 3,4-(Methylenedioxy)phenylmagnesium bromide is C7H5BrMgO2 .
Chemical Reactions Analysis
As a reagent, 3,4-(Methylenedioxy)phenylmagnesium bromide is used in the total synthesis of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C .
Physical And Chemical Properties Analysis
The molecular weight of 3,4-(Methylenedioxy)phenylmagnesium bromide is 225.32 g/mol . It is a colorless to amber liquid . It reacts with water .
Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products
3,4-(Methylenedioxy)phenylmagnesium bromide: is a Grignard reagent that plays a crucial role in the synthesis of various natural products. One notable application is in the total synthesis of (+)-paulownin , where it acts as a key intermediate . This compound is also utilized in the synthesis of other complex molecules like (+)-vittatine and (+)-magnostellin C , showcasing its versatility in constructing pharmacologically relevant structures .
Advanced Organic Synthesis
As an organic synthesis intermediate, this compound is involved in complex reaction schemes. Its reactivity with electrophiles allows for the construction of intricate molecular architectures, which are often required in the development of new pharmaceuticals and materials .
Grignard Reactions
The compound is a staple in Grignard reactions, a fundamental class of reactions in organic chemistry. It is used to form carbon-carbon bonds, a key step in expanding molecular frameworks. This is particularly useful in the field of medicinal chemistry, where modifying drug molecules to improve efficacy and reduce side effects is crucial .
Research and Development in Chemistry
In R&D, 3,4-(Methylenedioxy)phenylmagnesium bromide is employed to explore new chemical reactions and pathways. Its use can lead to the discovery of novel synthetic routes, which can streamline the production of complex molecules .
Material Science Applications
The reactivity of this Grignard reagent can be harnessed in material science for the development of new materials with unique properties. Its ability to react with a variety of substrates makes it a valuable tool for creating polymers and composites .
Educational Purposes
In academic settings, this compound is used to teach important concepts in organic chemistry, such as Grignard reactions, reagent handling, and reaction mechanisms. It serves as a practical example that helps students understand theoretical principles .
Safety and Handling Research
Due to its reactive nature, research into the safe handling and storage of 3,4-(Methylenedioxy)phenylmagnesium bromide is vital. This research is essential for ensuring the safety of chemists and the integrity of the compound during transport and use .
Environmental Impact Studies
Studies on the environmental impact of this compound are important, especially considering its reactivity and potential toxicity. Understanding its behavior in different environmental conditions is crucial for developing safe disposal methods and mitigating any negative effects .
Safety And Hazards
3,4-(Methylenedioxy)phenylmagnesium bromide is highly flammable and harmful if swallowed . It may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
magnesium;5H-1,3-benzodioxol-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRLIDQAFFVFCV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(Methylenedioxy)phenylmagnesium bromide | |
CAS RN |
17680-04-5 | |
| Record name | 17680-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



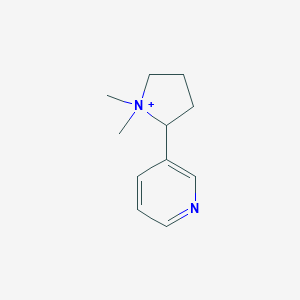


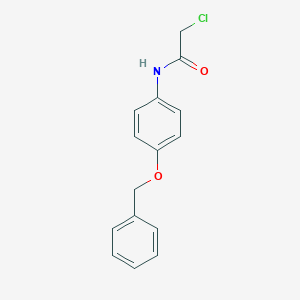



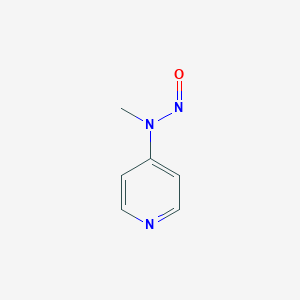
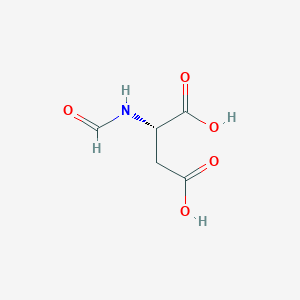
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

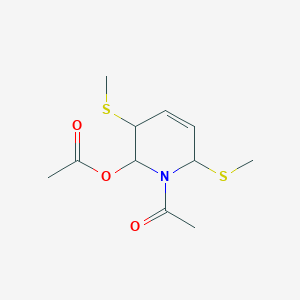
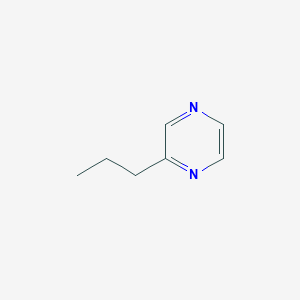
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)